1-Ethylpiperazine-2-carboxylic acid
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Overview
Description
1-Ethylpiperazine-2-carboxylic acid is an organic compound with the molecular formula C7H14N2O2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. These methods include intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Acid chlorides, esters.
Scientific Research Applications
1-Ethylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of surfactants, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-ethylpiperazine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, piperazine derivatives act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms .
Comparison with Similar Compounds
1-Ethylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.
1,4-Diazacyclohexane: Another piperazine derivative with similar structural features.
Ethyl 1-piperazinecarboxylate: A closely related compound with similar chemical properties.
Uniqueness: this compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its applications in various fields, including medicine and industry, highlight its versatility and importance.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-ethylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-4-3-8-5-6(9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11) |
InChI Key |
KBGVGPASFNVZTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC1C(=O)O |
Origin of Product |
United States |
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